Cas no 1706451-13-9 (5-Cyclobutyl-pyrimidine-4,6-diol)

5-Cyclobutyl-pyrimidine-4,6-diol 化学的及び物理的性質
名前と識別子
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- 5-Cyclobutyl-pyrimidine-4,6-diol
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- インチ: 1S/C8H10N2O2/c11-7-6(5-2-1-3-5)8(12)10-4-9-7/h4-5H,1-3H2,(H2,9,10,11,12)
- InChIKey: JEDPBMATZKIXIZ-UHFFFAOYSA-N
- SMILES: C1=NC(O)=C(C2CCC2)C(=O)N1
5-Cyclobutyl-pyrimidine-4,6-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508281-1g |
5-Cyclobutylpyrimidine-4,6-diol |
1706451-13-9 | 97% | 1g |
$1220 | 2023-01-09 |
5-Cyclobutyl-pyrimidine-4,6-diol 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
5-Cyclobutyl-pyrimidine-4,6-diolに関する追加情報
5-Cyclobutyl-pyrimidine-4,6-diol (CAS No. 1706451-13-9): A Comprehensive Overview
The compound 5-Cyclobutyl-pyrimidine-4,6-diol (CAS No. 1706451-13-9) is a structurally unique organic molecule belonging to the pyrimidine family. Pyrimidines are a class of heterocyclic aromatic compounds that play significant roles in various biological processes and have been extensively studied for their potential in drug discovery and development. The cyclobutyl substituent attached to the pyrimidine ring introduces interesting steric and electronic properties, making this compound a valuable subject for research in medicinal chemistry and pharmacology.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Cyclobutyl-pyrimidine-4,6-diol through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also reduces the time required for compound preparation. This method has been particularly useful in generating derivatives of this compound for biological evaluation.
The diol functional group present in 5-Cyclobutyl-pyrimidine-4,6-diol contributes to its potential as a bioactive molecule. Diols are known to participate in hydrogen bonding, which is crucial for molecular recognition and binding interactions with biological targets. This property has led researchers to investigate its potential as a scaffold for developing new drugs targeting enzymes, receptors, or other therapeutic areas.
In terms of biological activity, 5-Cyclobutyl-pyrimidine-4,6-diol has shown promise in preliminary studies as an inhibitor of certain kinases and other enzyme targets. For instance, recent research has highlighted its ability to modulate the activity of protein kinase C (PKC), a family of enzymes involved in cell signaling pathways linked to cancer and inflammatory diseases. These findings underscore the potential of this compound as a lead molecule for drug development.
Moreover, the cyclobutane ring within the structure introduces rigidity and strain, which can enhance molecular stability and improve binding affinity to target proteins. This structural feature has been exploited in designing analogs with improved pharmacokinetic profiles, making them more suitable for therapeutic applications.
Another area of interest is the exploration of 5-Cyclobutyl-pyrimidine-4,6-diol as a building block for constructing larger molecular frameworks. Its versatility allows chemists to append additional functional groups or modify existing ones to create libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel bioactive molecules with potential therapeutic value.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of 5-Cyclobutyl-pyrimidine-4,6-diol. These methods provide critical insights into the compound's physical properties and ensure its reliability for downstream applications.
In summary, 5-Cyclobutyl-pyrimidine-4,6-diol (CAS No. 1706451-13-9) represents a compelling example of how structural diversity within pyrimidines can lead to innovative therapeutic agents. With ongoing research focusing on its synthesis, biological activity, and applications, this compound continues to be a focal point in medicinal chemistry and drug discovery efforts.
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